molecular formula C15H25N3O5 B13277114 tert-Butyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate CAS No. 1955493-71-6

tert-Butyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate

Cat. No.: B13277114
CAS No.: 1955493-71-6
M. Wt: 327.38 g/mol
InChI Key: KIMYPMQKIANAFM-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H25N3O5 and a molecular weight of 327.38 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a nitro group and a tert-butyl ester group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with a nitro-substituted piperidine derivative . The reaction conditions often include the use of organic solvents such as ethanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and advanced purification techniques may be employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like Pd/C[][3].

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups under appropriate conditions[][3].

Common Reagents and Conditions

    Reduction: Hydrogen gas and Pd/C catalyst[][3].

    Substitution: Nucleophiles such as amines or thiols in the presence of a base[][3].

Major Products Formed

    Reduction: Formation of tert-butyl 4-(3-amino-6-oxopiperidin-2-yl)piperidine-1-carboxylate[][3].

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used[][3].

Scientific Research Applications

tert-Butyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the piperidine ring can interact with various biological receptors . The exact pathways and targets depend on the specific application and modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both a nitro group and a tert-butyl ester group makes it a versatile intermediate for further chemical modifications .

Properties

CAS No.

1955493-71-6

Molecular Formula

C15H25N3O5

Molecular Weight

327.38 g/mol

IUPAC Name

tert-butyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H25N3O5/c1-15(2,3)23-14(20)17-8-6-10(7-9-17)13-11(18(21)22)4-5-12(19)16-13/h10-11,13H,4-9H2,1-3H3,(H,16,19)

InChI Key

KIMYPMQKIANAFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2C(CCC(=O)N2)[N+](=O)[O-]

Origin of Product

United States

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